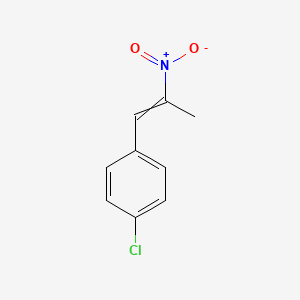
1-CHLORO-4-(2-NITROPROP-1-EN-1-YL)BENZENE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-CHLORO-4-(2-NITROPROP-1-EN-1-YL)BENZENE is an organic compound with the molecular formula C9H8ClNO2. It is a derivative of benzene, where a chlorine atom is substituted at the para position and a nitroprop-1-enyl group is attached to the benzene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other chemical compounds .
Preparation Methods
1-CHLORO-4-(2-NITROPROP-1-EN-1-YL)BENZENE can be synthesized through several methods. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with nitroethane in the presence of a base, such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to increase yield and purity .
Chemical Reactions Analysis
1-CHLORO-4-(2-NITROPROP-1-EN-1-YL)BENZENE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding phenols.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, sodium ethoxide, and various nucleophiles. Major products formed from these reactions include amines, phenols, and other substituted benzene derivatives .
Scientific Research Applications
1-CHLORO-4-(2-NITROPROP-1-EN-1-YL)BENZENE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-CHLORO-4-(2-NITROPROP-1-EN-1-YL)BENZENE involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The chlorine atom can also participate in substitution reactions, altering the compound’s reactivity and interactions .
Comparison with Similar Compounds
1-CHLORO-4-(2-NITROPROP-1-EN-1-YL)BENZENE can be compared with other similar compounds, such as:
1-Phenyl-2-nitropropene: Similar structure but lacks the chlorine atom.
4-Chloro-2-nitropropene: Similar structure but with different substitution patterns on the benzene ring.
4-Nitro-1-chlorobenzene: Lacks the prop-1-enyl group but has similar functional groups.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct reactivity and applications.
Properties
Molecular Formula |
C9H8ClNO2 |
|---|---|
Molecular Weight |
197.62 g/mol |
IUPAC Name |
1-chloro-4-(2-nitroprop-1-enyl)benzene |
InChI |
InChI=1S/C9H8ClNO2/c1-7(11(12)13)6-8-2-4-9(10)5-3-8/h2-6H,1H3 |
InChI Key |
ABSQKQKOEFDZTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,3S,4R)-Ethyl 2-((R)-1-phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B8757714.png)
![Ethyl 6-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B8757725.png)

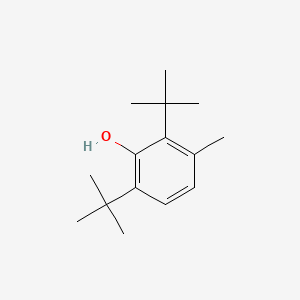
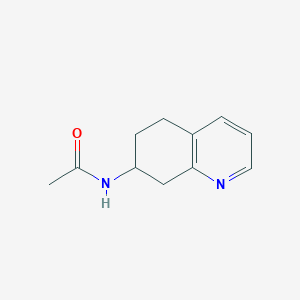
![[3-(Hydroxymethyl)phenyl]acetic acid](/img/structure/B8757745.png)



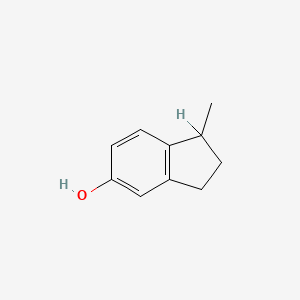
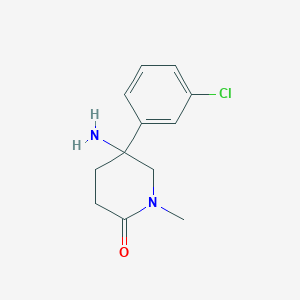
![4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B8757792.png)
